molecular formula C9H9N B3111482 3-Ethynyl-2,6-dimethylpyridine CAS No. 1824462-73-8

3-Ethynyl-2,6-dimethylpyridine

Cat. No.: B3111482
CAS No.: 1824462-73-8
M. Wt: 131.17 g/mol
InChI Key: JYEOBVCKXAVCSL-UHFFFAOYSA-N
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Description

3-Ethynyl-2,6-dimethylpyridine is a valuable chemical scaffold in advanced organic synthesis and medicinal chemistry. The ethynyl group attached to the pyridine core makes this compound a versatile intermediate for click chemistry applications, particularly in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles . These triazole-containing derivatives are crucial for developing new ligands for ionotropic glutamate receptors, which are important excitatory neurotransmitters in the central nervous system . Furthermore, the 2,6-dimethylpyridine (2,6-lutidine) moiety is known for its use as a non-nucleophilic, sterically hindered base in organic synthesis, which can influence the reactivity and outcome of catalytic reactions . This combination of features makes this compound a unique synthon for the construction of complex molecules, including highly functionalized proline derivatives and other bioactive compounds with potential pharmacological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-2,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-9-6-5-7(2)10-8(9)3/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEOBVCKXAVCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethynyl 2,6 Dimethylpyridine and Its Precursors

Established Synthetic Routes to 3-Ethynyl-2,6-dimethylpyridine

The introduction of an ethynyl (B1212043) group at the 3-position of 2,6-dimethylpyridine (B142122) is most commonly accomplished via the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a halogenated pyridine (B92270) precursor and a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.org

Sonogashira Cross-Coupling Reactions Utilizing Halogenated Pyridine Precursors

The Sonogashira reaction stands as a cornerstone for the alkynylation of aryl and heteroaryl halides. organic-chemistry.org In the context of this compound synthesis, the reaction typically involves the coupling of a 3-halo-2,6-dimethylpyridine (where the halogen is iodine or bromine) with a suitable acetylene (B1199291) source, often a protected acetylene like trimethylsilylacetylene. libretexts.org The reaction is carried out under mild conditions, generally at room temperature, and requires a basic medium to neutralize the hydrogen halide byproduct. wikipedia.org

The choice of the palladium catalyst is crucial for the efficiency of the Sonogashira reaction. Both palladium(0) and palladium(II) complexes can be employed. wikipedia.org Common palladium(II) precatalysts, such as dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]), are often preferred due to their greater stability and ease of handling compared to Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). libretexts.orgwikipedia.org The Pd(II) species is reduced in situ to the active Pd(0) catalyst by components of the reaction mixture, such as an amine or a phosphine (B1218219) ligand. wikipedia.org The catalyst loading is a key parameter to optimize, with loadings as low as 2.5 mol% of a palladium source like palladium(II) trifluoroacetate (B77799) having been shown to be effective in similar pyridine systems. scirp.orgscirp.org

The use of a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst is a standard feature of the traditional Sonogashira reaction. wikipedia.org The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the coupling reaction, thereby increasing the reaction rate. wikipedia.org However, copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts, which can be promoted by the presence of oxygen and the copper co-catalyst. libretexts.orgwikipedia.org

Recent advancements have also explored the use of N-heterocyclic carbene (NHC) palladium complexes as highly efficient catalysts for Sonogashira couplings. libretexts.org These catalysts have shown promise in coupling aryl bromides and even less reactive aryl chlorides. libretexts.orgresearchgate.net

Table 1: Representative Palladium Catalysts for Sonogashira Coupling

CatalystCommon NameKey Features
[Pd(PPh₃)₄]Tetrakis(triphenylphosphine)palladium(0)A common Pd(0) catalyst, though can be sensitive to air. wikipedia.org
[Pd(PPh₃)₂Cl₂]Dichlorobis(triphenylphosphine)palladium(II)A stable and widely used Pd(II) precatalyst. libretexts.orgwikipedia.org
[Pd(dppe)Cl₂]Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II)A catalyst with a bidentate phosphine ligand. wikipedia.org
[Pd(dppf)Cl₂]Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)Another effective catalyst featuring a bidentate ligand. wikipedia.org
Pd(CF₃COO)₂Palladium(II) trifluoroacetateCan be used in combination with a phosphine ligand to form an active catalyst. scirp.orgscirp.org

This table is generated based on data from the text and is for illustrative purposes.

The choice of ligand coordinated to the palladium center significantly influences the catalyst's activity and stability. Phosphine ligands are most commonly used, with triphenylphosphine (B44618) (PPh₃) being a frequent choice. wikipedia.orgscirp.org The steric and electronic properties of the phosphine ligand can be tuned to optimize the reaction. For instance, bulky and electron-rich phosphines can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), have also been successfully employed. wikipedia.org In some systems, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity. libretexts.org

Reaction conditions such as solvent, temperature, and reaction time are also critical for maximizing the yield and selectivity of this compound. Solvents like dimethylformamide (DMF) and triethylamine (B128534) are commonly used. wikipedia.orgscirp.org The temperature is typically kept mild, often at room temperature, although in some cases heating may be necessary to drive the reaction to completion. wikipedia.orgscirp.org Optimization studies for the synthesis of 2-amino-3-alkynylpyridines have shown that a temperature of 100°C for 3 hours in DMF can lead to excellent yields. scirp.orgscirp.org

Amine bases play a multifaceted role in the Sonogashira reaction. nih.gov Their primary function is to act as a base to neutralize the hydrogen halide that is formed as a byproduct of the coupling reaction. wikipedia.org Triethylamine (Et₃N) is a commonly used base for this purpose. wikipedia.orgscirp.org The amine can also serve as the solvent for the reaction. wikipedia.org

Alternative Alkynylation Strategies for Pyridine Derivatives

While the Sonogashira reaction is the most prevalent method, other strategies for the alkynylation of pyridine rings exist. One such approach involves the reaction of pyridine N-oxides with Grignard reagents. This transition-metal-free method can be used to introduce alkynyl groups at the 2-position of the pyridine ring. organic-chemistry.org The reaction proceeds by the addition of an alkynyl Grignard reagent to the pyridine N-oxide, followed by treatment with acetic anhydride (B1165640) to yield the 2-alkynylpyridine. organic-chemistry.org This method offers an alternative for the synthesis of certain alkynylated pyridine isomers.

Another strategy involves the direct C-H alkynylation of pyridines. While challenging, methods are being developed for the site-selective functionalization of pyridine C-H bonds, which could provide a more atom-economical route to alkynylated pyridines in the future.

Synthesis of Key Intermediates (e.g., Halogenated 2,6-Dimethylpyridines)

The synthesis of this compound via the Sonogashira reaction relies on the availability of a 3-halo-2,6-dimethylpyridine precursor. The synthesis of these halogenated intermediates is a critical first step. For example, 3-halo-2,6-dimethyl-4-nitropyridine 1-oxides can be synthesized and subsequently react with sodium methanethiolate (B1210775) to yield 3-halo-2,6-dimethyl-4-methylthiopyridine 1-oxides. chemicalpapers.com These can then be reduced to the corresponding 3-halo-2,6-dimethylpyridines. chemicalpapers.com

Another approach to halogenated pyridines involves the direct halogenation of the pyridine ring. However, the regioselectivity of such reactions can be difficult to control. The synthesis of 2,6-dimethylpyridine itself can be achieved through various methods, including the Hantzsch pyridine synthesis, starting from ethyl acetoacetate, formaldehyde, and ammonia. orgsyn.org

Regioselective Considerations in the Functionalization of 2,6-Dimethylpyridine

The synthesis of this compound presents a significant regiochemical challenge. The starting material, 2,6-dimethylpyridine (2,6-lutidine), has three potential sites for functionalization on the pyridine ring: C3, C4, and C5. The two methyl groups at the C2 and C6 positions sterically hinder direct access to the adjacent C3 and C5 positions and also electronically influence the reactivity of the ring.

Directly introducing a functional group at the C3 position of 2,6-dimethylpyridine is difficult because the C4 position is generally more electronically favored for electrophilic substitution, and the C3/C5 positions are sterically hindered. chemicalbook.com Therefore, achieving C3 selectivity often requires specialized strategies that override these inherent tendencies.

A highly effective strategy for C3 functionalization is a two-step process involving a sterically controlled C–H borylation. nih.gov Hartwig and co-workers developed a method using an iridium catalyst, [Ir(cod)(OMe)]₂, with a di-tert-butyl bipyridine (dtbpy) ligand to selectively borylate pyridines at the position meta to the most sterically demanding group. For 2,6-dimethylpyridine, this reaction demonstrates high selectivity for borylation at the C3 position. nih.gov The resulting 3-borylated pyridine is a versatile intermediate that can then undergo subsequent cross-coupling reactions, such as a Suzuki-Miyaura coupling, with an appropriate ethynyl partner to install the desired alkyne at the C3 position. This indirect, two-step approach provides a reliable and regioselective route to 3-substituted 2,6-dimethylpyridines that is difficult to achieve through direct C-H activation. nih.gov

While the final product, this compound, is achiral, stereochemical control can be a crucial factor in the synthetic pathway, particularly in cyclocondensation reactions used to construct the pyridine ring.

In the Bohlmann-Rahtz synthesis, the initial Michael addition between an enamine and an ethynylketone forms a linear aminodiene intermediate. organic-chemistry.org This intermediate can exist as different E/Z isomers. For the subsequent cyclodehydration to occur, the aminodiene must adopt a specific conformation that allows the nucleophilic nitrogen to attack the carbonyl group. This typically requires the C4-C5 double bond to be in the E configuration to facilitate the necessary Z/E isomerization that precedes the ring-closing step. organic-chemistry.org Therefore, controlling the stereochemistry of this diene intermediate is essential for an efficient cyclization and high yield of the final pyridine product. The high temperatures often required for the Bohlmann-Rahtz reaction are necessary to overcome the energy barrier for this E/Z isomerization, highlighting the critical role of stereochemistry in the reaction mechanism. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Other Advanced Spectroscopic Techniques for Electronic and Vibrational Characterization

Beyond standard nuclear magnetic resonance (NMR) and mass spectrometry, a suite of other advanced spectroscopic methods is employed to build a comprehensive understanding of the electronic and vibrational properties of 3-Ethynyl-2,6-dimethylpyridine. These techniques, often coupled with computational modeling, provide deep insights into the molecule's frontier orbitals, vibrational modes, and potential for use in photophysical applications.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For this compound and its derivatives, this technique reveals absorptions corresponding to π-π* and n-π* transitions associated with the pyridine (B92270) ring and the ethynyl (B1212043) group. In a study of a closely related ligand, 3,6-bis[(2,6-dimethylpyridin-3-yl)ethynyl]-9-hexyl-9H-carbazole (referred to as ligand LB), multiple absorption bands were identified. uni-goettingen.de The coordination of such ligands to metal ions, for instance, Palladium (II), typically results in slight shifts of these absorption maxima, which can be attributed to the perturbation of the ligand's electronic structure upon complexation. uni-goettingen.de

UV-Vis Absorption Data for a Related Carbazole-linked Bis(this compound) Ligand

Absorption Maxima (λmax)Reference
216 nm uni-goettingen.de
249 nm uni-goettingen.de
309 nm uni-goettingen.de
341 nm uni-goettingen.de

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of a molecule following electronic excitation. Research on related ethynyl-pyridine structures has shown that these compounds can exhibit strong fluorescence. uni-goettingen.de For example, a ligand featuring an ethynylpyridine moiety displayed strong purple fluorescence when irradiated with UV light. uni-goettingen.de However, this emission was almost entirely quenched upon the formation of a self-assembled coordination cage with palladium. uni-goettingen.de This phenomenon is consistent with the coordination of the pyridine nitrogen to the heavy metal, which can introduce new non-radiative decay pathways for the excited state. The study of the fluorescence properties is crucial for applications in materials science, such as in the development of sensors or organic light-emitting devices (OLEDs). researchgate.net

Vibrational Spectroscopy (Raman and IR)

While infrared (IR) spectroscopy is a standard technique, its combination with Raman spectroscopy and computational analysis provides a more complete picture of the vibrational modes of this compound.

Raman Spectroscopy : This technique is complementary to IR spectroscopy, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. This is particularly useful for identifying symmetric vibrations, such as the C≡C stretch of the ethynyl group, which may be weak in the IR spectrum. The interpretation of vibrational spectra is significantly enhanced by Density Functional Theory (DFT) calculations, which can predict the frequencies of vibrational modes with high accuracy (typically within 20–30 cm⁻¹). academie-sciences.fr This synergy allows for the confident assignment of experimentally observed vibrational bands to specific molecular motions. academie-sciences.fr

Resonance Raman (rR) Spectroscopy : This advanced technique can be used to selectively enhance the vibrations associated with a specific electronic transition (chromophore). By tuning the excitation laser to a wavelength where the molecule absorbs light, the Raman signals of the vibrations coupled to that electronic transition are intensified by several orders of magnitude. This has been effectively used to study the metal-ligand charge transfer (MLCT) transitions in complexes containing ethynyl-bipyridine ligands. nih.gov It is also a powerful tool for identifying and characterizing transient species, such as reaction intermediates involving metal-peroxo moieties, by using isotopic substitution to confirm band assignments. nih.gov

Advanced Vibrational Spectroscopy Techniques and Applications

TechniquePrincipleKey Application for this compoundReference
FT-Raman SpectroscopyScattering of monochromatic light due to molecular vibrations.Provides complementary data to IR; strong signal for symmetric C≡C stretch. nih.gov
DFT-Assisted AnalysisQuantum chemical calculations to predict vibrational frequencies.Aids in the precise assignment of experimental IR and Raman bands. academie-sciences.fr
Resonance Raman (rR)Selective enhancement of vibrations linked to an electronic transition.Characterization of electronic structure (e.g., MLCT bands) in metal complexes. nih.govnih.gov

Computational Modeling

The role of computational chemistry, particularly Density Functional Theory (DFT), is central to the advanced characterization of this compound. DFT is reliably used to optimize the ground-state geometry of the molecule and to calculate its vibrational frequencies, which are then compared with experimental IR and Raman data for definitive assignments. academie-sciences.fr Furthermore, time-dependent DFT (TD-DFT) can predict electronic absorption spectra, helping to interpret the origins of the bands observed in UV-Vis experiments and to understand the nature of the frontier molecular orbitals involved in these transitions. acs.org This theoretical support is indispensable for extracting detailed structural and electronic information from spectroscopic results. nih.govresearchgate.net

Chemical Reactivity and Derivatization Studies

Alkynyl Group Transformations

The ethynyl (B1212043) group of 3-Ethynyl-2,6-dimethylpyridine is a hub of reactivity, susceptible to additions, cycloadditions, and oxidation reactions.

Electrophilic Additions to the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is electron-rich, making it a target for electrophilic attack. This process typically involves the initial attack of an electrophile on the alkyne, leading to a vinyl cation intermediate, which is then intercepted by a nucleophile. masterorganicchemistry.com The activation of electrophiles, often by Lewis acids like BF3·OEt2, is a common strategy to facilitate these additions. rsc.org For instance, the reaction of alkynes with electrophilic iodine species, activated by Lewis acids, can lead to the formation of vinyliodonium salts. rsc.org These salts are valuable intermediates for further functionalization. rsc.org

Nucleophilic Additions and Cycloaddition Reactions

The ethynyl group can also undergo nucleophilic attack, particularly when activated. For example, in the presence of a suitable catalyst, nucleophiles can add across the triple bond. ambeed.com

Cycloaddition reactions represent a powerful tool for constructing cyclic molecules from the ethynyl group. The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a prominent example, yielding 1,2,3-triazoles. uio.no This reaction can be conducted under thermal conditions, though it may produce a mixture of regioisomers. uio.no The use of copper(I) catalysts, often in the presence of a base like 2,6-lutidine, promotes the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. uio.nod-nb.info Ruthenium catalysts, on the other hand, can favor the 1,5-disubstituted regioisomer. uio.no

Furthermore, rhodium-catalyzed [ (3+2)+2] carbocyclization reactions of alkynes with vinylcyclopropanes provide access to fused 5,7-bicyclic systems. liverpool.ac.uk These complex scaffolds are found in various natural products. liverpool.ac.uk

Reaction Type Reagents/Catalyst Product Key Features
Huisgen 1,3-Dipolar CycloadditionAzides, Heat1,4- and 1,5-disubstituted 1,2,3-triazolesNon-regioselective
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azides, Cu(I) catalyst, 2,6-Lutidine1,4-disubstituted 1,2,3-triazolesHighly regioselective, mild conditions
Ruthenium-Catalyzed Azide-Alkyne CycloadditionAzides, Ru catalyst1,5-disubstituted 1,2,3-triazolesRegioselective for the 1,5-isomer
Rhodium-Catalyzed [ (3+2)+2] CarbocyclizationVinylcyclopropanes, Rh catalystFused 5,7-bicyclic systemsForms complex polycyclic structures

Oxidation Reactions of the Ethynyl Group

The ethynyl group is susceptible to oxidation under various conditions. For instance, aerobic oxidation of aryl alkynes in the presence of a suitable catalyst can lead to the formation of β-ketosulfones. nih.gov The reaction of alkynes with reagents like N-iodosuccinimide (NIS) in the presence of water can yield α-diketones. nih.gov

Pyridine (B92270) Ring Reactivity

The pyridine ring in this compound possesses its own distinct reactivity patterns, influenced by the nitrogen atom and the substituents.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.com This deactivation is further influenced by the presence of other substituents. Activating groups, which donate electron density, increase the reaction rate, while deactivating groups, which withdraw electron density, decrease it. masterorganicchemistry.com In pyridines, electrophilic attack typically occurs at the 3- and 5-positions, as the 2-, 4-, and 6-positions are more electron-deficient. chemicalbook.com The methyl groups at the 2- and 6-positions in this compound are activating groups, which can influence the regioselectivity of substitution reactions.

Nucleophilic Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character to the molecule. This nitrogen can react with electrophiles, such as alkyl halides, to form pyridinium (B92312) salts. scielo.org.mx The nucleophilicity of the nitrogen can be influenced by steric factors; for example, the methyl groups in 2,6-lutidine (2,6-dimethylpyridine) can hinder reactions at the nitrogen center. cdnsciencepub.com

Development of this compound-Based Functional Molecules

The ethynyl group is a highly versatile functional group that serves as a cornerstone for building molecular complexity from the this compound scaffold.

The terminal alkyne functionality of this compound is perfectly suited for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govunits.itorganic-chemistry.orgresearchgate.net This reaction provides a highly efficient and reliable method for covalently linking the pyridine unit to a wide variety of molecules bearing an azide (B81097) group, exclusively forming stable 1,4-disubstituted 1,2,3-triazole rings. beilstein-journals.orgbeilstein-journals.org

The CuAAC reaction is known for its high yields, mild reaction conditions (often performed in aqueous solutions at room temperature), and exceptional tolerance of other functional groups. nih.govbeilstein-journals.org The general procedure involves reacting this compound with an organic azide in the presence of a copper(I) source. The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or by using copper(I) salts such as CuI or [Cu(CH₃CN)₄]PF₆. beilstein-journals.orgpsu.edu The use of ligands, such as tris(triazolyl)amine or 2,6-lutidine, can stabilize the Cu(I) oxidation state and accelerate the reaction. nih.govbeilstein-journals.org

This methodology allows for the straightforward synthesis of a diverse library of triazole-containing derivatives. By varying the structure of the azide partner (R-N₃), a vast array of functionalities (e.g., alkyl chains, aryl groups, fluorophores, or biomolecules) can be appended to the pyridine core, leading to molecules with tailored properties. nih.govosti.govfrontiersin.orgmdpi.com

Table 2: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 2,6-dimethylpyridine (B142122) (lutidine) framework is a well-established platform in the design of polydentate ligands for transition metal coordination. researchgate.netrsc.org Pincer ligands, which bind to a metal center in a meridional fashion through three donor atoms, are of particular interest due to their ability to confer high stability and unique reactivity to the resulting metal complexes.

The this compound scaffold offers multiple sites for functionalization to create novel ligands. The methyl groups at C2 and C6 can be functionalized, or new coordinating arms can be introduced at the C4 and/or C5 positions of the pyridine ring. For example, the synthesis of the pincer proligand 3,5-bis(di-tert-butylphosphinomethyl)-2,6-dimethylpyridine has been reported, which upon metallation with iridium forms a stable complex. osti.gov

Crucially, the ethynyl group at the C3 position provides a modern and highly efficient handle for ligand elaboration. Using the click chemistry described in section 4.3.1, the pyridine core can be readily linked to other moieties containing coordinating atoms (e.g., other pyridines, phosphines, or amines). This strategy allows for the modular construction of novel bi- and tridentate ligands where the 2,6-dimethylpyridine unit serves as one part of a larger, electronically tunable chelate system. The resulting triazole ring acts as a stable and robust linker between the coordinating fragments.

The ethynyl group in this compound is a key reactive site for transformations that lead to more highly substituted pyridine derivatives. While classical methods like the Bohlmann-Rahtz synthesis construct the pyridine ring from acyclic precursors including ethynyl ketones, nih.govcore.ac.ukresearchgate.net the focus here is on modifying the existing, intact this compound molecule.

The reactivity of the ethynyl group is influenced by its position on the pyridine ring. Studies on the hydrohalogenation of ethynylpyridines have shown that 2-ethynylpyridines are readily activated by protonation of the adjacent nitrogen atom, facilitating nucleophilic attack on the triple bond. acs.orgnih.gov In contrast, 3-ethynylpyridine (B57287) was found to be unreactive under these conditions, as the nitrogen atom is too distant to electronically activate the alkyne for this specific reaction type. acs.orgnih.gov

However, the terminal alkyne is a versatile handle for a plethora of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, thus preparing a wide range of polysubstituted pyridines. Examples of such transformations include:

Sonogashira Coupling: Reaction with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form disubstituted alkynes.

Alkyne Hydration: Conversion of the ethynyl group to an acetyl group, which can then undergo further condensation or functionalization reactions.

Cycloaddition Reactions: Besides the [3+2] cycloaddition with azides, [2+2+2] cycloadditions with other alkynes can be used to construct new fused or appended ring systems.

By combining these transformations of the ethynyl group with the C-H functionalization methods described in section 4.2.3, it is possible to systematically build up complex, polysubstituted pyridine structures from the this compound precursor.

Coordination Chemistry and Metallosupramolecular Architectures

Design and Synthesis of 3-Ethynyl-2,6-dimethylpyridine-Derived Ligands

The presence of the ethynyl (B1212043) group at the 3-position of the 2,6-dimethylpyridine (B142122) core is central to its utility in ligand design. This reactive handle allows for the extension of the molecular framework through various carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. This powerful synthetic tool enables the facile introduction of a wide array of aryl or vinyl substituents, providing a straightforward method for constructing more complex ligand systems from the this compound precursor.

Monodentate and Multidentate Ligand Architectures

The versatility of this compound as a synthon facilitates the creation of both simple and complex ligand architectures.

Monodentate Ligands: By reacting this compound with a single equivalent of a suitable coupling partner, a variety of monodentate ligands can be synthesized. In these ligands, the nitrogen atom of the pyridine (B92270) ring remains the sole coordination site. The substituents introduced via the ethynyl group can be designed to influence the electronic properties and steric bulk around the metal center upon coordination.

Multidentate Ligands: The true strength of this compound lies in its application for building multidentate ligands. Through carefully planned synthetic routes, multiple this compound units can be linked together, or combined with other heterocyclic coordinating moieties. For instance, coupling reactions can be employed to connect two or more pyridine rings, leading to the formation of bidentate, tridentate, or even higher-denticity ligands. This approach allows for the creation of pre-organized ligand scaffolds that can dictate the geometry and coordination number of the resulting metal complexes. The synthesis of a new potentially pentadentate nitrogen ligand that combines 2,6-bis(imino)pyridine and (imino)pyridine moieties in the same molecular structure has been reported. unam.mxresearchgate.net

Tunable Ligand Properties through Substituent Variation

A key advantage of using this compound is the ability to systematically tune the properties of the resulting ligands. By varying the nature of the substituents introduced at the ethynyl position, a fine-tuning of the ligand's electronic and steric characteristics can be achieved.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aryl or vinyl appendages can significantly alter the electron density at the pyridine nitrogen. This, in turn, influences the ligand's σ-donating and π-accepting capabilities, which has a direct impact on the stability and electronic properties of the corresponding metal complexes.

Steric Control: The methyl groups at the 2- and 6-positions of the pyridine ring already provide a degree of steric hindrance. This can be further augmented by introducing bulky substituents via the ethynyl group. Such steric control can be used to influence the coordination geometry around a metal center, prevent the formation of undesired polymeric species, and create specific binding pockets within the ligand framework.

Formation of Metal Complexes with this compound Ligands

Coordination Modes and Geometries of Metal Centers

The primary mode of coordination for ligands based on this compound is through the nitrogen atom of the pyridine ring. In the case of multidentate ligands, multiple pyridine or other heterocyclic nitrogen atoms chelate to the metal center. The resulting coordination geometries are diverse and depend on the preferred coordination number of the metal ion and the bite angle and flexibility of the ligand. Common geometries include linear, square planar, tetrahedral, and octahedral arrangements. The crystal structures of various trinuclear transition metal complexes have been determined, revealing linear arrays of metal ions connected by bridging ligands. semanticscholar.org

Exploration of Diverse Metal Ions (e.g., Pd, Pt, Cu, Re, Os, Ru, Ir)

The robust nature of the pyridine-metal bond allows for the complexation of a wide variety of transition metals. Research in related pyridine-based systems has demonstrated the successful incorporation of numerous metal ions, suggesting that ligands derived from this compound would be compatible with:

Palladium (Pd) and Platinum (Pt): These d8 metals commonly form square planar complexes. The Sonogashira coupling reaction, often used to synthesize the ligands themselves, is catalyzed by palladium, highlighting the affinity of this metal for such systems. wikipedia.org

Copper (Cu): Copper ions, typically in the +1 or +2 oxidation state, can adopt various coordination geometries, including linear, trigonal planar, tetrahedral, and square planar, making them versatile nodes for metallosupramolecular architectures.

Rhenium (Re): Rhenium(I) tricarbonyl complexes with diimine ligands are well-studied for their photophysical properties, and ligands derived from this compound could offer new avenues for tuning these properties.

Osmium (Os), Ruthenium (Ru), and Iridium (Ir): These heavy transition metals are known for forming stable octahedral complexes with interesting photophysical and electrochemical properties. The strong ligand field provided by multidentate pyridine-based ligands can lead to highly luminescent and robust complexes.

Self-Assembly Processes in Metallosupramolecular Systems

A major driving force for the synthesis of complex ligands from this compound is their application in the bottom-up construction of metallosupramolecular architectures. nih.gov The principles of molecular self-assembly, where discrete components spontaneously organize into larger, ordered structures, are central to this field.

By designing ligands with specific geometries and functionalities, it is possible to direct the formation of a variety of supramolecular structures upon coordination with metal ions. These can range from simple dinuclear macrocycles to more complex, three-dimensional cages and coordination polymers. nih.gov The directionality of the metal-ligand bonds, coupled with the programmed shape of the organic ligands, allows for a high degree of control over the final architecture. The formation of these structures is often a reversible process, allowing for error correction and the thermodynamic formation of the most stable assembly.

Supramolecular Assemblies and Frameworks Incorporating this compound Units

Currently, there is no available scientific literature that reports the successful synthesis of supramolecular assemblies or frameworks incorporating this compound units. The following subsections, therefore, represent a theoretical framework that would be applicable should this challenge be overcome in future research.

Design Principles for Coordination Cages and Boxes

The design of coordination cages and boxes relies on the precise geometric arrangement of metal ions and organic ligands. The primary challenge in utilizing this compound is the steric hindrance from the 2,6-dimethyl substitution. A key design principle to enable its use would involve the selection of metal centers with coordination geometries that can accommodate this bulk, or the use of longer, more flexible linker units to distance the bulky pyridine from the metal's coordination sphere.

Control over Assembly and Interpenetration

Control over the self-assembly process is key to achieving desired, discrete supramolecular structures and avoiding the formation of insoluble polymers or interpenetrated networks. For a bulky ligand like this compound, strategies to control assembly would be critical. These could include using templating guest molecules to direct the formation of a specific cage size or employing solvents that can modulate the strength of the non-covalent interactions driving the assembly. Preventing interpenetration, where one framework grows through another, would likely be less of a challenge due to the inherent steric bulk of the ligand, which would naturally disfavor close packing of multiple frameworks.

Catalysis Applications of 3 Ethynyl 2,6 Dimethylpyridine Derived Systems

Metal-Organic Frameworks (MOFs) and Coordination Polymers in Catalysis

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov These materials are of significant interest in catalysis due to their high surface areas, tunable porosity, and the potential for incorporating active catalytic sites. nih.gov Pyridine-based ligands are commonly employed in the synthesis of MOFs and coordination polymers, where the nitrogen atom of the pyridine (B92270) ring can coordinate to the metal center, and other functional groups on the ligand can act as linkers. nih.govnih.gov

In principle, 3-Ethynyl-2,6-dimethylpyridine could serve as a ligand in the formation of such materials. The pyridine nitrogen could coordinate to a metal center, while the ethynyl (B1212043) group could potentially be involved in polymerization or post-synthetic modification to create a porous framework. However, a review of the available literature does not yield specific examples of MOFs or coordination polymers derived from this compound being utilized for catalytic applications.

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Transition metal complexes are a cornerstone of homogeneous catalysis, where the metal center is the primary catalytic site, and the surrounding ligands play a crucial role in tuning the catalyst's activity, selectivity, and stability. mdpi.commdpi.com

Ligand Role in Transition-Metal Catalyzed Reactions

Pyridine-containing molecules are frequently used as ligands in transition-metal catalysis. The nitrogen atom of the pyridine ring is a Lewis base and can donate a lone pair of electrons to a metal center, forming a stable complex. The electronic and steric properties of the ligand can be modified by substituents on the pyridine ring, which in turn influences the catalytic properties of the metal complex. mdpi.com

The 3-ethynyl and 2,6-dimethyl substituents on the pyridine ring of this compound would be expected to influence its properties as a ligand. The methyl groups provide steric bulk around the nitrogen atom, which could affect the coordination geometry and accessibility of the metal center. The ethynyl group is an electron-withdrawing group, which would modulate the electron density at the nitrogen atom and, consequently, the strength of the metal-ligand bond. While these characteristics suggest potential applications in catalysis, there is a lack of specific studies detailing the use of this compound as a ligand in transition-metal catalyzed reactions.

Mechanistic Studies of Catalytic Cycles Involving Ethynylpyridine Ligands

Mechanistic studies of catalytic cycles are essential for understanding how a catalyst functions and for the rational design of improved catalysts. These studies often involve a combination of experimental techniques, such as spectroscopy and kinetics, as well as computational modeling. researchgate.net

For a hypothetical catalytic cycle involving a transition metal complex with a this compound ligand, one would need to consider the elementary steps of the reaction, such as ligand substitution, oxidative addition, migratory insertion, and reductive elimination. The specific properties of the this compound ligand would influence the rates and selectivities of these steps. However, without specific examples of catalytic reactions employing this ligand, any mechanistic discussion remains speculative. The scientific literature does not currently contain mechanistic studies of catalytic cycles involving this compound.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants. princeton.edu This often involves a solid catalyst and liquid or gas phase reactants. The catalyst provides an active surface where the reaction occurs.

While derivatives of pyridine can be immobilized on solid supports to create heterogeneous catalysts, there is no specific information available regarding the application of this compound or its derivatives in heterogeneous catalysis. In principle, the ethynyl group could be used to anchor the molecule to a support material, but this application has not been documented in the reviewed literature.

Applications in Materials Science

Development of Functional Organic Materials

Functional organic materials are at the forefront of modern materials science, with applications ranging from electronics to photonics. mdpi.comdumelelab.com The synthesis of these materials often relies on the use of versatile molecular components that can be assembled into larger, conjugated systems. The pyridine (B92270) ring, in particular, is a valuable component in the design of such materials due to its electron-deficient nature and its ability to participate in a variety of chemical reactions.

The ethynyl (B1212043) group acts as a rigid linker, extending the π-conjugation and promoting a more planar structure in the resulting polymer or molecule. mdpi.comwhiterose.ac.ukwhiterose.ac.uk This enhanced planarity can lead to improved intermolecular packing and charge transport properties. The pyridine unit, being electron-deficient, can modulate the electronic properties of the conjugated system, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). whiterose.ac.uk The position of the nitrogen atom in the pyridine ring and the substitution pattern can further tune these properties. For instance, m-pyridyl linkages can introduce bends in a polymer backbone, disrupting π-conjugation in a controlled manner. rsc.org

The incorporation of ethynylene spacers can also impact the bandgap of alternating polymers. In some cases, the electron-accepting nature of the acetylene (B1199291) units can lead to wider bandgaps. whiterose.ac.uk The combination of the ethynyl linker and the pyridine ring can therefore be a powerful tool for tailoring the optoelectronic properties of conjugated materials for specific applications. mdpi.com

Table 1: Influence of Ethynyl Linkers on Conjugated Polymer Properties

PropertyEffect of Ethynyl Linker
Conjugation Length Extends π-conjugation
Molecular Structure Promotes planarity and rigidity
Electronic Properties Can lower HOMO levels, affecting redox potentials
Optical Properties Influences absorption and emission wavelengths; can lead to wider bandgaps
Solubility Can decrease solubility due to increased rigidity

Materials that emit light upon excitation are crucial for applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The photophysical properties of conjugated materials are intrinsically linked to their molecular structure. The inclusion of substituted pyridine and ethynyl units can lead to the development of novel luminescent materials.

Furthermore, the integration of ethynylpyridine units into metal complexes can generate materials with interesting photophysical behaviors, such as phosphorescence. rsc.orgoaepublish.com Ruthenium(II) polypyridine complexes containing ethynylestradiol have been shown to be luminescent and have potential as biological probes. nih.gov

Table 2: Photophysical Properties of Representative Luminescent Polymers

Polymer TypeAbsorption Maxima (nm)Emission Maxima (nm)Key Structural Units
Poly(arylene ethynylene)sRed-shiftedRed-shiftedSubstituted 2,1,3-benzooxadiazole, ethynylene
Pyridine-based polymersDependent on morphologyDependent on morphologyPyridine, pyridylvinylene
Alkynylplatinum(II) terpyridine-containing polymers~375-398~410-462Platinum, terpyridine, ethynylene

Integration into Polymeric and Supramolecular Gels

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. mdpi.comnih.govmdpi.com These materials have potential applications in areas like drug delivery, tissue engineering, and sensing. The pyridine moiety is a valuable component in the design of gelators due to its ability to participate in hydrogen bonding and coordinate with metal ions.

While direct studies on 3-Ethynyl-2,6-dimethylpyridine in gels are not prevalent, related structures offer insights into its potential. For instance, tripodal terpyridine ligands can form supramolecular gels that can be further cross-linked by the addition of metal ions to form metallogels. nih.gov The formation of a three-dimensional fibrous network is crucial for gelation, and this is often driven by specific intermolecular interactions. mdpi.com The modification of functional groups, such as the conversion of pyridyl moieties to pyridyl N-oxides, can significantly impact the gelation ability of a molecule. doaj.org The ethynyl group in this compound could potentially participate in π-π stacking interactions within a gel network, while the pyridine nitrogen could act as a hydrogen bond acceptor or a metal coordination site.

Electronic Materials Research

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. wikipedia.orglbl.govmdpi.commdpi.comsemanticscholar.orgdntb.gov.ua The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. Pyridine-containing compounds are of interest in this field due to their electron-deficient nature, which can facilitate electron transport. google.com

The incorporation of this compound into larger conjugated systems could yield materials with tailored electronic properties. The combination of the electron-withdrawing pyridine ring and the π-conjugated ethynyl linker can influence the charge carrier mobility of the resulting material. nih.gov The design of pyridine-based host materials is an active area of research for achieving stable and efficient OLEDs. researchgate.net The introduction of ethynylene units along a polymer backbone is a known strategy for attaining low HOMO levels, which can be beneficial for the open-circuit voltage of solar cell devices and can improve the oxidative stability of the polymer. mdpi.com

Host-Guest Chemistry and Substrate Recognition

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. mdpi.comnih.govrsc.org This field has applications in sensing, catalysis, and separation. The pyridine unit is a common motif in host molecules, where it can act as a hydrogen bond acceptor or a metal coordination site to bind specific guests.

While specific host-guest studies involving this compound are limited, the principles can be inferred from related systems. Pyridine-based macrocycles and coordination cages have been shown to encapsulate various guest molecules. whiterose.ac.ukfrontiersin.org The binding affinity and selectivity of these hosts are determined by their size, shape, and the nature of the binding sites. For example, 2-ureido-4-ferrocenylpyrimidine derivatives containing a pyridin-2-yl substituent have shown enhanced recognition of 2,6-diaminopyridine. mdpi.com In another example, pyridine-containing steroid analogs have been studied for their interaction with cytochrome P450, demonstrating the role of the pyridine nitrogen in molecular recognition. nih.govnih.gov The ethynyl group of this compound could be used to incorporate this unit into larger macrocyclic hosts, where the dimethylpyridine moiety could then participate in substrate recognition.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For a molecule like 3-Ethynyl-2,6-dimethylpyridine, DFT calculations would be instrumental in understanding its fundamental electronic nature.

DFT methods are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy structure on the potential energy surface. For this compound, a geometry optimization would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G or larger to accurately account for electron distribution.

Furthermore, these calculations provide thermodynamic data. For instance, the total energy of the protonated form of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) was found to be significantly lower than the neutral molecule, indicating that protonation is a thermodynamically favorable process. nih.govresearchgate.net Similar calculations for this compound would quantify its stability and the energetics of processes like protonation or deprotonation.

Table 1: Predicted Energetics for a Related Pyridine (B92270) Derivative (Based on data for 3,5-diacetyl-2,6-dimethylpyridine)

ProcessEnergy Change (kcal/mol)Implication
Protonation of Pyridine Nitrogen-236.95Thermodynamically favorable
Isomerization to Enol Form (Protonated)-130.05Spontaneous process
Proton Abstraction from Enol Form+136.32Requires energy input
Data sourced from a computational study on 3,5-diacetyl-2,6-dimethylpyridine using the DFT RB3LYP/6-31G method. nih.govresearchgate.net

DFT is also a powerful tool for mapping out the pathways of chemical reactions. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which is a key determinant of the reaction rate. Procedures like the Quadratic Synchronous Transit (QST2) method are employed to find these transition states. nih.gov

A study on the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic (B10762653) aldehyde successfully used DFT to model the reaction mechanism. nih.gov The investigation was divided into stages: the isomerization of the pyridine derivative in an acidic medium and its subsequent cyclization. nih.gov The calculations revealed that the initial protonation of the pyridine nitrogen atom is a crucial step that facilitates the subsequent reaction by increasing the acidity of the methyl groups. nih.govresearchgate.net

For this compound, DFT calculations could be used to explore a variety of potential reactions, such as cycloadditions involving the ethynyl (B1212043) group, electrophilic substitution on the pyridine ring, or metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, products, and transition states, researchers could predict the most likely reaction pathways and design more efficient syntheses.

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are used to understand how molecules interact with each other in a condensed phase (liquid or solid). MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the intermolecular forces.

A computational study on 2-ethynylpyridine (B158538), a close analogue lacking the methyl groups, used DFT calculations with dispersion corrections (B3LYP+D3) to investigate the formation of dimers in an inert solvent. ruc.dknih.gov The study predicted that the most stable dimers are formed through π-stacking interactions between the pyridine rings. ruc.dknih.gov Dimers formed via C-H···N hydrogen bonds, where the acetylenic hydrogen interacts with the nitrogen atom of another molecule, were found to be slightly less stable. ruc.dknih.gov

For this compound, MD simulations could provide a detailed picture of its behavior in solution. These simulations would reveal the preferred modes of intermolecular association, whether through π-stacking, hydrogen bonding involving the ethynyl proton, or other non-covalent interactions. This information is crucial for understanding its physical properties like solubility and boiling point, as well as its potential to form organized structures like liquid crystals or self-assembled monolayers.

Table 2: Predicted Dimerization Modes for an Ethynylpyridine Analogue (Based on data for 2-ethynylpyridine)

Interaction TypePredicted StabilityKey Feature
π-stackedMost StableParallel arrangement of pyridine rings
C-H···N Hydrogen BondingSlightly Less StableInteraction between ethynyl C-H and pyridine N
Data sourced from a computational study on 2-ethynylpyridine using the B3LYP+D3 model. ruc.dknih.gov

Quantum Chemical Studies of Reactivity and Selectivity

Quantum chemical calculations offer a granular view of a molecule's electronic structure, which governs its reactivity and selectivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and location of the HOMO indicate where the molecule is most likely to act as an electron donor (nucleophile), while the LUMO shows where it is most susceptible to electron acceptance (electrophile).

For this compound, the pyridine nitrogen atom, with its lone pair of electrons, and the π-system of the ethynyl group would be key areas of interest. Quantum chemical calculations would likely show a high HOMO density on the nitrogen and the triple bond, suggesting these are primary sites for electrophilic attack or coordination to metal centers. The LUMO would likely be distributed over the aromatic ring and the ethynyl group, indicating potential sites for nucleophilic attack.

Furthermore, calculated properties like the electrostatic potential map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This provides a clear guide to predicting how this compound would interact with other reagents, thereby explaining its chemical reactivity and the selectivity observed in its reactions.

Future Research Directions

Emerging Synthetic Strategies for Complex Ethynylpyridine Derivatives

The synthesis of functionalized ethynylpyridines is pivotal for accessing a diverse range of molecular structures with tailored properties. While the Sonogashira coupling reaction remains a cornerstone for the introduction of the ethynyl (B1212043) moiety onto the pyridine (B92270) scaffold, researchers are increasingly exploring more efficient, sustainable, and versatile synthetic methods.

Traditionally, the synthesis of compounds like 3-Ethynyl-2,6-dimethylpyridine involves the palladium-catalyzed cross-coupling of a halogenated precursor, such as 3-bromo-2,6-dimethylpyridine, with a protected acetylene (B1199291), like trimethylsilylacetylene. This is followed by a deprotection step to yield the terminal alkyne. Recent advancements in catalysis have led to the development of more active and robust palladium catalyst systems, enabling these couplings to proceed under milder conditions and with lower catalyst loadings.

Beyond the well-established Sonogashira reaction, emerging strategies are being investigated to broaden the synthetic toolkit for creating complex ethynylpyridine derivatives. These include:

C-H Activation/Alkynylation: Direct C-H alkynylation of the pyridine ring offers a more atom-economical approach by avoiding the pre-functionalization step of halogenation. Research in this area is focused on developing selective catalysts that can functionalize a specific C-H bond in the presence of other reactive sites.

Photochemical Methods: The use of light to drive chemical reactions is a rapidly growing area of interest. Photoredox catalysis, for instance, can enable the formation of carbon-carbon bonds under mild conditions. A notable example is the photochemical C–H annulation strategy for synthesizing indanones from aromatic aldehydes and terminal alkynes, where 3-ethynylpyridine (B57287) has been successfully employed as a reaction partner. acs.org This highlights the potential of photochemical methods in utilizing ethynylpyridines for the construction of complex organic molecules. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in many organic transformations. ijarsct.co.in The application of microwave technology to the synthesis of ethynylpyridine derivatives can lead to more efficient and high-throughput production of these valuable compounds. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The implementation of flow chemistry for the synthesis of ethynylpyridines could streamline their production and facilitate their use in larger-scale applications.

These emerging synthetic strategies are expected to play a crucial role in the future development of novel and complex molecules derived from this compound, paving the way for new discoveries in materials science and medicinal chemistry.

Novel Applications in Advanced Materials and Catalytic Systems

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced materials and novel catalytic systems. The pyridine nitrogen atom provides a coordination site for metal ions, while the ethynyl group can participate in polymerization reactions or act as a rigid linker in supramolecular assemblies.

Advanced Materials:

The incorporation of ethynylpyridine units into polymers can lead to materials with interesting photophysical and chemical properties. For example, polymers containing ethynylpyridine backbones have been investigated for their ability to form helical structures and for their potential application in saccharide recognition. nih.govnih.gov The rigid and linear nature of the ethynyl group can impart desirable structural order to polymers, which is beneficial for applications in electronics and photonics.

Furthermore, ethynylpyridine derivatives are promising building blocks for the construction of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The pyridine nitrogen can coordinate to metal centers in MOFs, while the ethynyl group can be used to create extended and rigid organic linkers. These materials have potential applications in gas storage, separation, and catalysis.

Catalytic Systems:

In the realm of catalysis, pyridine derivatives are widely used as ligands for transition metal catalysts. The steric hindrance provided by the two methyl groups in this compound can influence the coordination geometry and reactivity of the metal center, potentially leading to enhanced selectivity in catalytic transformations.

The ethynyl group can also be functionalized to introduce additional donor atoms, creating multidentate ligands with unique coordination properties. These tailored ligands can be used to develop novel catalysts for a variety of organic reactions, including cross-coupling reactions, hydrogenation, and polymerization. For instance, dinuclear macrocyclic bis(iminopyridyl) iron and cobalt-based complexes have shown high activity and selectivity in ethylene oligomerization. nih.gov The development of catalysts based on ligands derived from this compound could lead to new and improved catalytic processes with applications in the chemical and pharmaceutical industries.

Interdisciplinary Research Integrating this compound Chemistry

The versatility of this compound and its derivatives makes them valuable tools for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Medicinal Chemistry and Drug Discovery:

The pyridine scaffold is a common motif in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netresearchgate.netnih.gov The ethynyl group can act as a pharmacophore or be used as a handle for bioconjugation, allowing for the attachment of the pyridine moiety to other biologically active molecules.

The development of synthetic libraries based on the this compound core could lead to the discovery of new drug candidates with improved efficacy and selectivity. nih.gov For example, a focused library of 3'-C-ethynyl-β-d-ribofuranose purine nucleosides has been synthesized and screened for antiproliferative and antiviral activities. nih.gov This highlights the potential of incorporating the ethynylpyridine motif into nucleoside analogs and other classes of bioactive molecules. nih.gov

Supramolecular Chemistry and Molecular Recognition:

The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination, combined with the rigid nature of the ethynyl group, makes this compound an excellent building block for the design of supramolecular assemblies. These assemblies can be designed to recognize and bind to specific guest molecules, with potential applications in sensing, drug delivery, and catalysis.

For instance, an azacrown-attached meta-ethynylpyridine polymer has been shown to exhibit saccharide recognition, with the binding process regulated by the formation of pseudopolyrotaxanes. nih.gov This demonstrates the potential of using ethynylpyridine-based systems for the development of sophisticated molecular recognition platforms.

Materials Science and Electronics:

The integration of ethynylpyridine derivatives into electronic materials is another promising area of interdisciplinary research. The π-conjugated system of the ethynylpyridine unit can facilitate charge transport, making these compounds suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials through chemical modification of the pyridine ring or the ethynyl group offers a high degree of design flexibility.

Q & A

Q. What are the common synthetic routes for preparing 3-Ethynyl-2,6-dimethylpyridine?

The synthesis of pyridine derivatives often involves cross-coupling reactions. For this compound, a plausible route is the Sonogashira coupling between a halogenated precursor (e.g., 3-bromo-2,6-dimethylpyridine) and an acetylene source. Alternative methods may include nucleophilic substitution or transition-metal-catalyzed ethynylation. For brominated analogs (e.g., 4-bromo-2,6-dimethylpyridine), amination or Suzuki-Miyaura coupling with boronic esters has been demonstrated . Optimization of reaction conditions (e.g., catalyst loading, solvent polarity) is critical to minimize side reactions and improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of ethynyl protons (~2.5–3.5 ppm for sp-hybridized carbons) and methyl groups.
  • FTIR : For identifying C≡C stretching vibrations (~2100–2260 cm⁻¹) and aromatic C-H bonds.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • UV-Vis Spectroscopy : To assess electronic transitions, particularly if the compound participates in charge-transfer interactions . Cross-validation with computational methods (e.g., DFT) enhances structural assignments .

Q. What safety precautions are necessary when handling this compound?

Based on analogs like 3,5-diacetyl-2,6-dimethylpyridine, precautions include:

  • Use of PPE (gloves, lab coat, goggles) and a fume hood to avoid inhalation or skin contact.
  • Segregation of waste for professional disposal to prevent environmental contamination.
  • Monitoring for hazards such as skin irritation or respiratory effects, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) can model:

  • HOMO-LUMO gaps : To predict reactivity and charge-transfer potential.
  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.
  • Hydrogen-bonding interactions : Critical for applications in supramolecular chemistry. For example, studies on 2-amino-4,6-dimethylpyridine demonstrated DFT’s utility in confirming charge-transfer mechanisms in solvents like chloroform and methanol . Basis sets (e.g., B3LYP/6-311++G(d,p)) should be validated against experimental data .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions may arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Multi-technique validation : Combine NMR, X-ray crystallography, and IR to cross-check assignments.
  • Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers).
  • Theoretical modeling : Match computed spectra (DFT) with experimental data to resolve ambiguities . For example, discrepancies in FTIR peaks for hydrogen-bonded complexes were resolved via DFT-predicted vibrational modes .

Q. How can the corrosion inhibition efficiency of this compound be evaluated?

Experimental protocols include:

  • Electrochemical Impedance Spectroscopy (EIS) : To measure charge-transfer resistance.
  • Potentiodynamic Polarization : To determine corrosion current density and inhibition efficiency.
  • Surface Analysis (SEM/EDS) : To assess film formation on metal substrates. Analogous studies on 2,6-dimethylpyridine demonstrated >80% inhibition efficiency for aluminum in HCl via adsorption mechanisms . Synergy with other inhibitors (e.g., imidazoles) should be explored.

Q. What considerations are critical when designing coordination complexes with this compound as a ligand?

Key factors include:

  • Ligand denticity : The ethynyl group may act as a π-donor, while methyl groups influence steric bulk.
  • Metal compatibility : Cu(II) complexes with pyridine derivatives show stability in aqueous and non-aqueous media, as seen in structural studies using X-ray diffraction and magnetic measurements .
  • Reaction conditions : pH and solvent polarity affect coordination geometry and redox properties. Pre-synthetic DFT screening can optimize metal-ligand ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.